

# Physical and chemical properties of 5-Hydroxymethyl-2-furoic acid

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## Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furoic acid

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## 5-Hydroxymethyl-2-furoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Hydroxymethyl-2-furoic acid** (HMFA), a key metabolite of the widely occurring dietary compound 5-hydroxymethylfurfural (HMF), is gaining significant attention in various scientific fields.<sup>[1][2][3][4]</sup> Its presence in biological systems serves as a crucial biomarker for HMF exposure, a compound formed during the heat treatment of carbohydrate-rich foods.<sup>[1][2][4]</sup> Beyond its role as a biomarker, HMFA is being explored for its potential applications in green chemistry, pharmaceutical synthesis, and as a building block for bio-based polymers.<sup>[5]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of HMFA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.

## Physical and Chemical Properties

**5-Hydroxymethyl-2-furoic acid** is a furan derivative characterized by a carboxylic acid group at the 2-position and a hydroxymethyl group at the 5-position.<sup>[3][6]</sup> It is typically a white to pale yellow crystalline solid.<sup>[7][8]</sup>

Table 1: Physical and Chemical Data of **5-Hydroxymethyl-2-furoic acid**

Property	Value	Source(s)
Identifiers		
IUPAC Name	5-(hydroxymethyl)furan-2-carboxylic acid	[6]
Synonyms		
	5-(Hydroxymethyl)-2-furancarboxylic acid, Sumiki's acid, NSC 40739	[1][3][8][9][10][11][12]
CAS Number	6338-41-6	[1][2][3][8][13][14]
Formula & Weight		
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>4</sub>	[1][2][8][14]
Molecular Weight	142.11 g/mol	[1][6][8][14]
Physical Properties		
Melting Point	157-159 °C	[8]
247 °C (decomposes)	[2][7]	
Boiling Point	349.4 ± 32.0 °C (Predicted)	[2][7]
Appearance	White to light yellow crystalline powder	[7][8]
Solubility		
Ethanol	~100 mg/mL	[1][10]
DMSO	~10 mg/mL	[1]
Dimethylformamide	~15 mg/mL	[1]
PBS (pH 7.2)	~1 mg/mL	[1]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	[13]
Acid-Base Properties		
pKa (strongest acidic)	3.11	[9]

## Spectroscopic Data

UV/Vis ( $\lambda_{\text{max}}$ )	254 nm	[1]
$^1\text{H}$ NMR (500 MHz, $\text{D}_2\text{O}$ , pH 7.0) $\delta$ (ppm)	4.59, 6.46, 6.47, 6.94, 6.95	[6]
Mass Spectrometry (GC-MS)	Molecular Ion ( $m/z$ ): 142	[6]

## Experimental Protocols

### Synthesis of 5-Hydroxymethyl-2-furoic acid

A common and efficient method for the synthesis of HMFA is the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods using whole-cell systems are favored for their high selectivity and mild reaction conditions.

#### Protocol: Whole-Cell Biocatalytic Oxidation of HMF

This protocol is based on the use of *Gluconobacter oxydans* as a whole-cell biocatalyst.

##### 1. Materials and Reagents:

- 5-Hydroxymethylfurfural (HMF)
- *Gluconobacter oxydans* (e.g., DSM 50049)
- Growth medium for *G. oxydans*
- Phosphate buffer (100 mM, pH 7.0)
- Sodium hydroxide (NaOH) solution for pH adjustment
- Centrifuge
- Shaking incubator
- pH meter and controller
- Bioreactor (optional, for scaled-up production)

##### 2. Procedure:

- Cell Culture and Harvest: Cultivate *Gluconobacter oxydans* in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation.
- Reaction Setup: Resuspend the harvested cells in a phosphate buffer (100 mM, pH 7.0) to a specific cell concentration (e.g., 10 g/L cell dry weight). Add HMF to the cell suspension to a

final concentration of, for example, 30 g/L.

- Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with constant agitation (e.g., 200 rpm) to ensure proper aeration.[9] Monitor and maintain the pH of the reaction at 7.0 using a pH controller that adds NaOH solution as needed.
- Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of HMF to HMFA using HPLC analysis (see protocol 2.2.1).
- Product Recovery and Purification: Once the reaction is complete (HMF is consumed), separate the cells from the reaction mixture by centrifugation. The supernatant contains the HMFA.
- Purification: The HMFA can be purified from the supernatant by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin followed by elution.[10]

## Analytical Methods

### 2.2.1. High-Performance Liquid Chromatography (HPLC) for HMFA Quantification

#### 1. Instrumentation and Columns:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[9]

#### 2. Mobile Phase and Gradient:

- Mobile Phase A: 5% methanol in water with 5 mM tetramethylammonium hydrogen sulphate (as an ion-pair reagent).[1]
- Mobile Phase B (alternative): Acetonitrile and 20 mM KH<sub>2</sub>PO<sub>4</sub> (pH 6.0).[9]
- Gradient Elution (example): A gradient can be employed, for instance, starting with a lower concentration of the organic solvent and increasing it over the run time to elute compounds with different polarities.[9]

#### 3. HPLC Conditions:

- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 25 °C[9]
- Detection Wavelength: 255 nm[1][13]
- Injection Volume: 10-20 µL

#### 4. Sample Preparation:

- For biological samples like urine, centrifuge the sample to remove particulates and then dilute the supernatant with water before injection.[\[1\]](#)[\[13\]](#) For reaction mixtures, a similar clarification and dilution step is appropriate.

### 2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for HMFA Analysis

GC-MS analysis of HMFA typically requires derivatization to increase its volatility.

#### 1. Derivatization:

- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
- Procedure: Evaporate the sample to dryness. Add the silylating agent and heat at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes) to form the trimethylsilyl (TMS) derivative of HMFA.

#### 2. Instrumentation and Column:

- GC-MS system
- A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

#### 3. GC-MS Conditions:

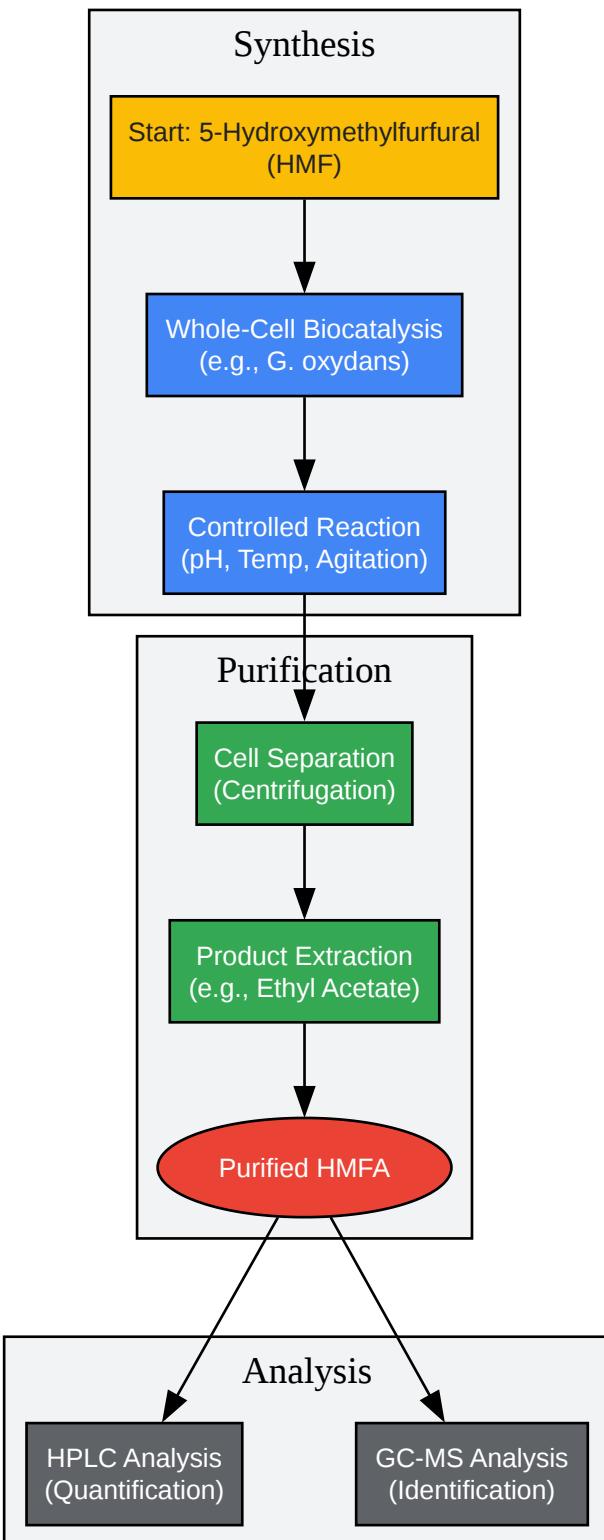
- Carrier Gas: Helium
- Injection Mode: Split or splitless
- Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Scan Range: Scan a mass range appropriate for detecting the derivatized HMFA and its fragments (e.g., m/z 50-500).

## Metabolic and Biosynthetic Pathways

While HMFA is not known to be a central player in major signaling cascades, it is a key component in the metabolic pathway of HMF and has been implicated in cellular metabolic shifts.

## Metabolic Degradation of HMF to HMFA

In various organisms, including bacteria and humans, HMF is metabolized to HMFA. This is a detoxification step, as HMFA is generally considered less toxic than HMF. In some bacteria, HMFA can be further metabolized. The following diagram illustrates the microbial degradation pathway of HMF.





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